9-(3-methoxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
The compound contains several functional groups including a trifluoromethyl group (-CF3), a phenyl group (C6H5-), and an oxazinone group. The trifluoromethyl group is a functional group that has the formula -CF3 . The phenyl group is a functional group with the formula -C6H5, and it is derived from benzene by removing one hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could make the compound a strong acid .Scientific Research Applications
Synthesis and Transformation
Synthesis of Derivatives : Research has explored the synthesis of various oxazine derivatives, demonstrating the versatility of these compounds in organic synthesis. For example, the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine and its transformation into triphenylene-o-dicarboxylic derivatives shows the potential for creating complex molecular structures from simpler oxazine derivatives (Nicolaides et al., 1996).
Photodimerizable Monomers : Another research interest lies in creating monomers that can undergo photodimerization, like a monomer with both benzoxazine and coumarin rings. This compound demonstrated potential for dimerization via [2πs+2πs] cycloaddition upon photolysis, highlighting applications in materials science and polymer chemistry (Kiskan & Yagcı, 2007).
Carboxyketenes from Oxazinones : The investigation into the thermal behavior of 4-hydroxy-1,3-oxazin-6-ones under flash vacuum thermolysis to produce carboxyketenes offers insights into reaction mechanisms and the formation of intermediate compounds in organic synthesis (George et al., 2007).
Fused Heterocyclic Systems : The synthesis of fused oxazine derivatives for exploring their chemical and pharmacological activities reflects the ongoing interest in developing new molecules with potential therapeutic applications (Mahmoud, El-Bordany, & Elsayed, 2017).
Properties
IUPAC Name |
9-(3-methoxypropyl)-3-phenyl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO4/c1-28-11-5-10-26-12-16-17(29-13-26)9-8-15-19(27)18(14-6-3-2-4-7-14)21(22(23,24)25)30-20(15)16/h2-4,6-9H,5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPTYYLHOBRUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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